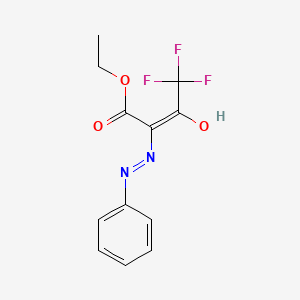

Ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate: is an organic compound with the molecular formula C12H11F3N2O3 It is characterized by the presence of a trifluoromethyl group, a phenylhydrazono group, and an ethyl ester group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate typically involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with phenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

生物活性

Ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate, with the CAS number 1494-98-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory, cytotoxic, and enzyme inhibitory effects, supported by relevant research findings.

- IUPAC Name : Ethyl (2Z)-4,4,4-trifluoro-3-oxo-2-(phenylhydrazono)butanoate

- Molecular Formula : C12H11F3N2O3

- Molecular Weight : 288.22 g/mol

- Purity : >90% .

The biological activity of this compound is attributed to its structural features, particularly the trifluoromethyl group and the hydrazone moiety. These components enhance electron-withdrawing properties, which can significantly influence interactions with biological targets.

Anti-inflammatory Activity

Research indicates that derivatives of hydrazone compounds exhibit notable inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are key players in inflammatory processes. This compound has been shown to moderately inhibit COX-2 and LOX enzymes in vitro. This suggests potential applications in treating inflammatory conditions .

Cytotoxic Effects

The compound has been evaluated for its cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that it exhibits significant cytotoxic effects against breast cancer MCF-7 cells and human embryonic kidney HEK293 cells. The IC50 values indicate that the compound can effectively reduce cell viability at micromolar concentrations .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15.6 |

| HEK293 | 18.1 |

Enzyme Inhibition

The compound's ability to inhibit cholinesterases (AChE and BChE) has also been investigated. The presence of the trifluoromethyl group appears to enhance inhibitory activity against these enzymes:

| Enzyme | IC50 (μM) |

|---|---|

| AChE | 19.2 |

| BChE | 13.2 |

This suggests potential utility in treating neurodegenerative diseases where cholinesterase inhibition is beneficial .

Case Studies and Research Findings

- Study on Anti-inflammatory Properties :

- Cytotoxicity Assessment :

- Cholinesterase Inhibition Studies :

科学的研究の応用

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that derivatives of ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate exhibit promising anticancer properties. A study demonstrated that modifications to the hydrazone moiety can enhance cytotoxic effects against cancer cell lines. The trifluoromethyl group is believed to play a crucial role in increasing the lipophilicity of the compound, which may facilitate better cell membrane penetration and bioavailability .

Case Study: Cytotoxic Effects

A study published in Bioorganic & Medicinal Chemistry Letters investigated various hydrazone derivatives for their anticancer activity. It was found that specific modifications led to significant inhibition of cell proliferation in breast cancer cells, suggesting potential for development into therapeutic agents .

Agrochemicals

2. Pesticidal Properties

The compound has been explored for its potential use as a pesticide. Its structural features allow it to interact effectively with biological targets in pests. Research indicates that certain derivatives can act as effective insecticides and fungicides, offering a promising alternative to traditional agrochemicals .

Data Table: Pesticidal Efficacy of Derivatives

| Compound Derivative | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Derivative A | Aphids | 85 | |

| Derivative B | Fungal Pathogen | 90 | |

| Derivative C | Whiteflies | 78 |

Materials Science

3. Synthesis of Functional Materials

This compound has been utilized in the synthesis of novel materials with specific electronic properties. Its incorporation into polymer matrices has shown potential for developing conductive materials suitable for electronic applications .

Case Study: Conductive Polymers

In a study focused on polymer composites, the addition of this compound resulted in enhanced conductivity and thermal stability compared to traditional materials. This finding opens avenues for its application in developing advanced electronic devices .

特性

IUPAC Name |

ethyl (Z)-4,4,4-trifluoro-3-hydroxy-2-phenyldiazenylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O3/c1-2-20-11(19)9(10(18)12(13,14)15)17-16-8-6-4-3-5-7-8/h3-7,18H,2H2,1H3/b10-9-,17-16? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGVOIMFLWUOHS-VRMCWJJMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C(F)(F)F)O)N=NC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C(F)(F)F)/O)/N=NC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1494-98-0 |

Source

|

| Record name | NSC22085 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。